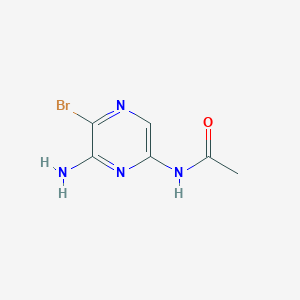
2-Amino-3-bromo-6-acetamidopyrazine
Cat. No. B8400678
M. Wt: 231.05 g/mol
InChI Key: IEHYTQGRBOBLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06599905B2
Procedure details


A mixture of 2,6-diamino-3-bromopyrazine (10.509, 0.056 mole) in dry 1,1-dimethoxyethane (168 ml) and acetic anhydride (7.91 ml, 8.56 g, 0.084 mole) was refluxed under nitrogen for 2.50 hrs. The cooled mixture was evaporated in vacuo. The residue was triturated with ether, filtered and dried in vacuo Yield 10.31 g (80%), M.p. 218-221° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH2:9])[N:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>COC(OC)C>[NH2:1][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.056 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CN=C1Br)N
|
|
Name
|
|
|
Quantity
|
7.91 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
168 mL
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed under nitrogen for 2.50 hrs
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled mixture was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo Yield 10.31 g (80%), M.p. 218-221° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=CN=C1Br)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
